tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-methyl-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-12(2,3)20-11(19)15-10-16-13(9(18)17(10)4)6-5-7-14-8-13/h14H,5-8H2,1-4H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXPNFLABNBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution or cycloaddition.
Introduction of the Triazaspirodecane Moiety: The triazaspirodecane structure is introduced via a series of condensation reactions, often involving amines and carbonyl compounds under controlled conditions.
Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the spirocyclic core. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group within the triazaspirodecane structure. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate is used as a building block for the synthesis of more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, while the spirocyclic core provides structural rigidity, enhancing binding affinity. This dual interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, emphasizing differences in spiro ring size, substituents, and physicochemical properties:
Structural Variations and Implications
Spiro Ring Size :
- Spiro[4.5] vs. Spiro[4.4]: The target compound’s [4.5] system (10-membered bicyclic structure) offers greater conformational flexibility compared to the [4.4] system (9-membered ring) in analogs like C₁₃H₂₂N₄O₃ (MW 268.32) . This flexibility may enhance binding to biological targets requiring adaptable geometries.
Substituent Effects :
- Alkyl Groups :
- Aromatic and Halogenated Groups :
Salt Forms :
Physicochemical and Functional Comparisons
- Molecular Weight :
- Purity and Availability :
- The target compound is commercially available at >97% purity, while some analogs (e.g., 1956426-43-9) are discontinued or offered at lower purities (95%) .
Biological Activity
tert-Butyl N-[3-methyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene]carbamate, with CAS number 1824674-39-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 282.34 g/mol. The compound features a triazaspiro structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.34 g/mol |
| CAS Number | 1824674-39-6 |
| Purity | 95% |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of spiro compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays showed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors.
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to the compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It could alter key signaling pathways related to cell survival and apoptosis.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours, with IC50 values calculated at approximately 30 µM for both cell lines.
Q & A
Q. NMR Spectroscopy :
Q. Mass Spectrometry :
X-ray Crystallography (if crystalline):
Q. What safety protocols are critical when handling this compound in the lab?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., Boc₂O) .
- Storage : Store in a cool, dry place under inert gas (N₂ or Ar) to prevent carbamate hydrolysis .
- First Aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and consult a physician .
Advanced Research Questions
Q. How can this compound be evaluated for enzyme inhibition activity (e.g., phospholipase D)?
- Experimental Design :
Target Selection : Prioritize isoforms (e.g., PLD1 vs. PLD2) based on structural analogs (e.g., halogenated spiro compounds showed isoform selectivity in PLD inhibition ).
Q. In Vitro Assay :
- Use a fluorescence-based assay with substrate (e.g., phosphatidylcholine labeled with BODIPY).
- Measure IC values at varying concentrations (e.g., 1 nM–100 µM) and compare to reference inhibitors (e.g., dual PLD1/PLD2 inhibitors) .
Q. Data Analysis :
- Fit dose-response curves using GraphPad Prism. Validate selectivity via counter-screening against unrelated enzymes (e.g., kinases) .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Approach :
Q. Molecular Docking :
- Dock the compound into PLD2 (PDB: 6D6T) using AutoDock Vina. Focus on interactions with catalytic residues (e.g., His442, Lys438) .
Q. MD Simulations :
Q. QSAR Modeling :
- Train a model using descriptors (e.g., LogP, polar surface area) from analogs (e.g., tert-butyl carbamate derivatives) to predict inhibitory potency .
Q. How can in vivo pharmacokinetic (PK) studies be designed for derivatives of this compound?
- Protocol :
Animal Model : Administer the compound (e.g., 10 mg/kg IV/PO) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 h post-dose .
Bioanalysis : Quantify compound levels via LC-MS/MS. Calculate AUC, C, and t.
Metabolite ID : Use high-resolution MS to identify major metabolites (e.g., oxidative dealkylation products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
